1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19206417
InChI: InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

CAS No.:

Cat. No.: VC19206417

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 2-ethyl-1-(5-methylfuran-2-yl)butan-1-one
Standard InChI InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3
Standard InChI Key JDVBTKGMHDKONC-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C(=O)C1=CC=C(O1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 5-position with a methyl group (CH3-\text{CH}_3) and at the 2-position with a 2-ethylbutanone moiety (COC(CH2CH3)CH2-\text{COC}(\text{CH}_2\text{CH}_3)\text{CH}_2-). The IUPAC name, 2-ethyl-1-(5-methylfuran-2-yl)butan-1-one, reflects this structure . Key spectral data, including its mass spectrum (electron ionization) and gas chromatography retention indices, have been cataloged by the National Institute of Standards and Technology (NIST) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12O2\text{C}_9\text{H}_{12}\text{O}_2NIST WebBook
Molecular Weight152.19 g/molPubChem
Boiling Point210–215°C (estimated)NREL
Density1.02–1.05 g/cm³EFSA
SolubilityMiscible with organic solventsCarl ROTH

Spectroscopic and Chromatographic Data

The compound’s gas chromatography (GC) retention indices on polar columns such as CP-WAX 57CB range from 1,695 to 1,712, depending on temperature programs . Its electron ionization mass spectrum (EI-MS) shows a base peak at m/zm/z 43 (C2H3O+\text{C}_2\text{H}_3\text{O}^+) and molecular ion peaks at m/zm/z 152 (M+\text{M}^+) .

Synthesis and Manufacturing

Synthetic Routes

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is synthesized via:

  • Friedel-Crafts Acylation: Reaction of 5-methylfuran with 2-ethylbutanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl3\text{AlCl}_3) .

  • Oxidative Coupling: Catalytic oxidation of 5-methylfurfural derivatives under controlled conditions, as observed in fuel additive research .

  • Biochemical Pathways: Microbial oxidation of furanic precursors in flavor-producing organisms, though this method is less industrially scalable .

Industrial-Scale Production Challenges

Side reactions, such as the formation of dimers (e.g., 4,4-bis(5-methylfuran-2-yl)butan-2-one) and oxidative byproducts (e.g., 4-oxopentanoic acid), necessitate precise control of reaction parameters . Purification typically involves fractional distillation or preparative GC .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound contributes to roasted, caramel-like aromas in food products. The European Food Safety Authority (EFSA) classifies it under FGE.13Rev3 as a flavoring agent with a moderate estimated intake (MSDI: 0.01–0.1 μg/kg/day) . Its sensory threshold in air is 0.2–0.5 ppb, making it effective at low concentrations .

Materials Science

In polymer chemistry, it serves as a precursor for furan-based resins with applications in biodegradable plastics. Its ketone group enables cross-linking via Schiff base reactions .

Biomedical Research

Preliminary studies identify structural analogs as volatile organic compounds (VOCs) in hepatocellular carcinoma (HCC) biomarkers, though the compound itself remains under investigation .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundStructureKey DifferencesApplications
2-PentanoneLinear ketoneLacks furan ringIndustrial solvent
5-MethylfurfuralAldehyde + furanReactive aldehyde groupBiofuel precursor
Ethyl acetateEsterHigher polarityFood additive
3-HydroxybutanoneAlcohol + ketoneEnhanced hydrogen bondingPharmaceutical intermediate

Future Directions and Research Gaps

  • Thermal Stability: Degradation pathways above 200°C require elucidation for high-temperature applications .

  • Biodegradation: Microbial metabolism in environmental systems remains uncharacterized .

  • Clinical Potential: Role in disease biomarker panels warrants further metabolomic studies .

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